molecular formula C8H10N2O B1362442 N-(4-Pyridinylmethyl)acetamide CAS No. 23974-15-4

N-(4-Pyridinylmethyl)acetamide

Cat. No. B1362442
CAS RN: 23974-15-4
M. Wt: 150.18 g/mol
InChI Key: MZCVTBJXTMEQLJ-UHFFFAOYSA-N
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Patent
US05476944

Procedure details

Substituting 4-(aminomethyl)pyridine for the 2-(2-methylaminoethyl)pyridine of Example 16, and following the procedure described therein, gives trans-2-[[2-[3,5-bis(1,1-dimethylethyl)phenyl]thio]cyclohexyl]thio]-N-(4-pyridinylmethyl)-acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-methylaminoethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CC(C1C=C(S[C@@H]2CCCC[C@H]2S[CH2:31][C:32](N(C)CCC2C=CC=CN=2)=[O:33])C=C(C(C)(C)C)C=1)(C)C>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][C:32](=[O:33])[CH3:31])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=NC=C1
Step Two
Name
2-(2-methylaminoethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1)C(C)(C)C)S[C@H]1[C@@H](CCCC1)SCC(=O)N(CCC1=NC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.